molecular formula C21H16ClFN2O5S B11306209 2-Acetyl-5-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-5-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11306209
M. Wt: 462.9 g/mol
InChI Key: QDDYMTCFFLLEIR-UHFFFAOYSA-N
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Description

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H16ClFN2O5S This compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, methyl, chloro, fluorophenyl, methanesulfonyl, and pyrimidine carboxylate

Preparation Methods

The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and effectiveness. Examples of similar compounds include:

Properties

Molecular Formula

C21H16ClFN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16ClFN2O5S/c1-12-3-8-16(13(2)26)18(9-12)30-20(27)19-17(22)10-24-21(25-19)31(28,29)11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3

InChI Key

QDDYMTCFFLLEIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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